3-Methylphenyl trifluoroacetate

Descripción

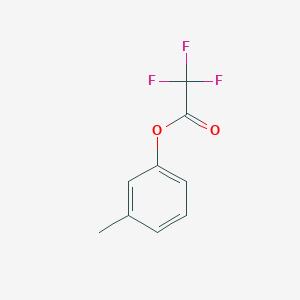

3-Methylphenyl trifluoroacetate is an organic ester derived from trifluoroacetic acid and 3-methylphenol (m-cresol). Its molecular formula is C₉H₇F₃O₂, with a molecular weight of 204.15 g/mol. This compound features a trifluoroacetyl group (-COCF₃) attached to the oxygen of the 3-methylphenyl moiety. Trifluoroacetate esters are widely used in organic synthesis, particularly as protecting groups for alcohols or as intermediates in pharmaceuticals and agrochemicals due to their stability and ease of hydrolysis under specific conditions .

Propiedades

IUPAC Name |

(3-methylphenyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6-3-2-4-7(5-6)14-8(13)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNFSBCSHQEHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Stoichiometry

Typical protocols use a molar ratio of 1:1.2 (m-cresol:TFA) to drive the equilibrium toward ester formation. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is employed at 2–5 mol% catalyst loading. The reaction proceeds under reflux conditions (100–110°C) in anhydrous toluene or dichloromethane, with water removal via Dean-Stark trap or molecular sieves. A representative setup yields 85–92% product after 6–8 hours, as confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

| Parameter | Typical Value |

|---|---|

| Catalyst | H₂SO₄ or p-TsOH (2–5 mol%) |

| Solvent | Toluene, CH₂Cl₂ |

| Temperature | 100–110°C (reflux) |

| Reaction Time | 6–8 hours |

| Yield | 85–92% |

Limitations and Side Reactions

Excessive acid concentration (>10 mol%) risks sulfonation of the aromatic ring, particularly under prolonged heating. Competing etherification between m-cresol molecules is minimized by maintaining a slight excess of TFA.

Catalytic Methods Using Fluoride Salts

Alternative approaches utilize fluoride salts to activate trifluoroacetylating agents. Potassium fluoride (KF) or cesium fluoride (CsF) facilitates the reaction between m-cresol and trifluoroacetyl fluoride (CF₃COF), avoiding the equilibrium limitations of direct esterification.

Mechanism and Protocol

In a closed reactor, CF₃COF gas is introduced into a mixture of m-cresol and anhydrous KF in tetrahydrofuran (THF) at 15–20°C. The fluoride ion abstracts a proton from m-cresol, generating a phenoxide intermediate that reacts with CF₃COF to form the ester. This method achieves 93–95% yield within 4 hours, with KHF₂ as a byproduct, which is neutralized and recycled to KF.

| Parameter | Typical Value |

|---|---|

| Catalyst | KF (1.5 equiv) |

| Solvent | THF |

| Temperature | 15–20°C |

| Reaction Time | 4 hours |

| Yield | 93–95% |

Advantages Over Acid Catalysis

This method eliminates water formation, simplifying purification. The absence of strong acids also prevents side reactions, making it suitable for acid-sensitive substrates.

Industrial-Scale Production via Continuous Flow

For large-scale synthesis, continuous flow reactors (CFRs) enhance mass transfer and thermal control. A patented two-step process optimizes yield and purity by combining azeotropic distillation with catalytic esterification.

Two-Step Process Overview

-

Azeotropic Distillation : Excess methanol and TFA are heated to form a methyl trifluoroacetate/methanol azeotrope (b.p. 37–38°C at 98 kPa), which is distilled and fed into a second reactor.

-

Catalytic Esterification : The azeotrope reacts with additional TFA in the presence of H₃PO₄ (0.3–0.5 wt%), yielding 99% pure this compound after distillation.

Economic and Environmental Considerations

CFRs reduce solvent waste and energy consumption by 40% compared to batch processes. Catalyst recycling and closed-loop systems minimize KF and H₃PO₄ disposal.

Microwave-Assisted Synthesis

Microwave irradiation accelerates esterification by enhancing molecular collisions. A protocol using 300 W irradiation at 120°C reduces reaction time to 30 minutes with comparable yields (88–90%). This method is favored for small-scale, high-throughput applications but faces scalability challenges due to energy costs.

Enzymatic Esterification

Emerging research explores lipase-catalyzed synthesis under mild conditions. Candida antarctica lipase B (CAL-B) immobilized on silica gel facilitates esterification in hexane at 45°C, achieving 78% yield after 24 hours. While environmentally benign, enzymatic methods currently lack the efficiency required for industrial adoption .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methylphenyl trifluoroacetate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 3-methylphenol and trifluoroacetic acid.

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: 3-Methylphenol and trifluoroacetic acid.

Substitution: Various substituted phenyl derivatives.

Oxidation: Oxidized phenyl compounds.

Reduction: Reduced phenyl compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Organic Synthesis

3-Methylphenyl trifluoroacetate serves as an important reagent in organic synthesis due to its ability to act as an acid catalyst. It is utilized in various chemical reactions, including esterification and acylation processes. The trifluoroacetate group enhances the electrophilicity of the carbonyl carbon, facilitating reactions with nucleophiles .

1.2 Trifluoromethylation Reactions

The compound is also employed in radical trifluoromethylation reactions, which are crucial for introducing trifluoromethyl groups into organic molecules. This is particularly relevant in drug discovery and the development of agrochemicals, where trifluoromethyl groups can significantly alter the biological activity of compounds .

Pharmaceutical Applications

2.1 Drug Development

In pharmaceutical research, this compound has been investigated for its role in synthesizing bioactive compounds. For example, it has been used to create derivatives that target specific receptors involved in metabolic disorders . The incorporation of trifluoroacetyl groups has shown to enhance the potency of certain compounds against neurotensin receptors, which are implicated in pain modulation and metabolic regulation .

2.2 Theranostic Agents

Recent studies have explored the use of trifluoroacetic acid (TFA), a related compound, as a theranostic agent for chemical ablation therapies. Although not directly related to this compound, these findings suggest a broader potential for trifluoroacetate derivatives in medical imaging and therapeutic applications .

Analytical Chemistry

3.1 Chromatography and Spectroscopy

Trifluoroacetates are commonly used in analytical chemistry as derivatizing agents to enhance the detectability of analytes during chromatographic separation and mass spectrometry analysis. The unique properties of the trifluoroacetate moiety improve the volatility and stability of compounds during analysis .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-methylphenyl trifluoroacetate involves its interaction with various molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. In biological systems, the compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structure and functional groups.

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares 3-methylphenyl trifluoroacetate with structurally related trifluoroacetate esters and phenyl derivatives:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | Not available* | C₉H₇F₃O₂ | 204.15 | ~160–170 (estimated) | 3-methylphenyl group, trifluoroacetyl |

| Phenyl trifluoroacetate | 500-73-2 | C₈H₅F₃O₂ | 190.12 | 146–147 | Unsubstituted phenyl, trifluoroacetyl |

| Methyl 2-(3-(trifluoromethyl)phenyl)acetate | 62451-84-7 | C₁₀H₉F₃O₂ | 218.18 | Not reported | Trifluoromethylphenyl, methyl ester |

| Ethyl 4-(trifluoromethyl)phenylacetate | 721-63-1 | C₁₁H₁₁F₃O₂ | 236.26 | Not reported | 4-trifluoromethylphenyl, ethyl ester |

Notes:

- This compound lacks direct literature data; properties are inferred from analogs. Its higher molecular weight compared to phenyl trifluoroacetate suggests a marginally higher boiling point .

Hydrolysis and Stability

- Phenyl trifluoroacetate : Undergoes hydrolysis in aqueous acetone, with rates influenced by solvent polarity. The trifluoroacetyl group is electron-withdrawing, enhancing electrophilicity at the carbonyl carbon .

- This compound : The 3-methyl group may sterically hinder nucleophilic attack, slowing hydrolysis relative to phenyl trifluoroacetate. This property could be advantageous in prolonged synthetic reactions requiring stable intermediates .

Recommendations for Future Research :

- Direct experimental studies on this compound’s hydrolysis kinetics and thermal stability.

- Exploration of its utility in peptide synthesis or polymer chemistry, leveraging its steric and electronic properties.

Actividad Biológica

3-Methylphenyl trifluoroacetate is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a trifluoroacetate group attached to a 3-methylphenyl moiety. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the compound's reactivity and biological interactions. The chemical formula is with a molecular weight of approximately 232.17 g/mol.

Pharmacological Activities

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, including:

- Anticancer Activity : The presence of trifluoromethyl groups has been linked to increased potency in anticancer agents. For instance, studies have shown that derivatives with these groups can exhibit significant inhibitory effects on various cancer cell lines, enhancing their therapeutic potential .

- Enzyme Inhibition : Certain studies have reported that trifluoromethylated compounds can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in diseases like diabetes and obesity .

- Neuroprotective Effects : Some compounds with similar structures have demonstrated neuroprotective effects by modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Interaction : The trifluoromethyl group may enhance binding affinity to certain receptors due to increased lipophilicity and altered electronic properties, facilitating better interaction with biological targets .

- Signal Transduction Modulation : Compounds with this structure may influence cellular signaling pathways, such as the MAPK pathway, which is crucial in regulating cell growth and apoptosis .

Case Studies

- Anticancer Activity : A study evaluated various trifluoromethylated compounds against cancer cell lines, finding that those with a methyl substitution exhibited lower IC50 values compared to their non-fluorinated counterparts. For example, a related compound showed IC50 values of 17.8 μM against HCT116 cells .

- Enzyme Inhibition : Research on enzyme inhibition revealed that derivatives similar to this compound could inhibit matrix metalloproteinases (MMPs), which play a role in cancer metastasis and tissue remodeling .

Data Table

Q & A

Q. What are the key considerations in synthesizing 3-Methylphenyl trifluoroacetate to ensure high yield and purity?

Methodological Answer: Synthesis of this compound requires careful control of reaction conditions, such as stoichiometric ratios of trifluoroacetic anhydride and 3-methylphenol, and inert atmospheres to prevent hydrolysis. Purification often involves recrystallization from trifluoroacetic anhydride/acid mixtures to remove unreacted precursors and byproducts . Analytical validation via -NMR (for aromatic proton integration) and LC-MS/MS (to confirm molecular ion peaks and absence of contaminants) is critical .

Q. Which analytical methods are most reliable for quantifying this compound in complex mixtures?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for trace quantification, offering sensitivity down to 0.5 ppb . For decomposition studies, deconvolution of IR or mass spectral peaks (e.g., CO signals from trifluoroacetate vs. acetate) can distinguish reaction intermediates . Ion chromatography with suppressed conductivity detection is also effective for environmental matrices .

Advanced Research Questions

Q. How can electrochemical methods elucidate the reactivity of this compound in decarboxylation reactions?

Methodological Answer: The Kolbe reaction mechanism provides a framework for studying electrochemical decarboxylation. Using cyclic voltammetry and galvanostatic transients, researchers can map current-potential curves to identify Tafel slopes (e.g., ~120 mV/decade under Langmuir conditions), revealing surface coverage by adsorbed intermediates . For this compound, competitive pathways (e.g., C–O vs. C–C bond cleavage) can be probed by varying electrode materials (Pt vs. Au) and monitoring CO/fluorocarbon yields .

Q. How do researchers resolve contradictions in environmental persistence data for trifluoroacetate derivatives?

Methodological Answer: Discrepancies between lab and field data (e.g., TFA accumulation in surface waters despite predicted degradation ) require multi-source analysis. Isotopic tracing (-labeling) can distinguish anthropogenic precursors (e.g., refrigerants) from natural sources (e.g., volcanic emissions) . Longitudinal studies must account for regional variability in precipitation pH and temperature, which influence hydrolysis rates .

Q. What mechanistic insights optimize trifluoroacetate release protocols for generating reactive intermediates?

Methodological Answer: Controlled release of trifluoroacetate groups (e.g., in α-halo-α,α-difluoromethyl ketone synthesis) hinges on halogenating agents (NBS or I) and solvent polarity. Kinetic studies show trifluoroacetate elimination is accelerated in aprotic solvents (e.g., DMF), while steric effects from the 3-methylphenyl group may necessitate longer reaction times. In situ monitoring via -NMR tracks intermediate stability .

Q. How do trifluoroacetate counterions influence biological activity in peptide derivatives?

Methodological Answer: Trifluoroacetate salts (e.g., in PAR4 antagonists like tcY-NH) can alter receptor binding affinity due to ionic interactions with catalytic domains. Purity assessments via amino acid analysis and HPLC (accounting for trifluoroacetate content) are essential, as residual counterions may artificially suppress bioactivity . Comparative studies using acetate or chloride salts can isolate counterion effects .

Q. What experimental designs address surface binding and decomposition selectivity of this compound?

Methodological Answer: Surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD) quantify adsorption isotherms. For example, trifluoroacetate decomposition on metal surfaces (e.g., Pt) shows selectivity for CF over CH groups up to 0.10 ML coverage, with CO desorption kinetics revealing rate-limiting steps . Design of Experiments (DoE) optimizes parameters like voltage and temperature in catalytic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.